molecular formula C9H15N3 B13311150 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine

1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine

Cat. No.: B13311150
M. Wt: 165.24 g/mol
InChI Key: UKLGGZBGGWPJTE-UHFFFAOYSA-N
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Description

1-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine (CAS 1343075-03-5) is a chemical reagent with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . This compound belongs to the pyrimidine family, a class of heterocyclic amines that are of significant interest in medicinal and agrochemical research. Pyrimidine derivatives are widely recognized as key structural motifs in the development of active pharmaceutical ingredients and other biologically active compounds. The core 4-ethyl-6-methylpyrimidin-2-amine structure is a known building block in synthetic chemistry. For instance, it serves as a precursor in the synthesis of complex molecules such as substituted benzamide derivatives, which have been synthesized and evaluated for their potential antimicrobial properties . As a functionalized pyrimidine, this amine is valuable for researchers exploring structure-activity relationships, developing new synthetic methodologies, or creating compound libraries for biological screening. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-4-8-5-6(2)11-9(12-8)7(3)10/h5,7H,4,10H2,1-3H3

InChI Key

UKLGGZBGGWPJTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1)C)C(C)N

Origin of Product

United States

Preparation Methods

Alkylation of Pyrimidine Derivatives

Method Overview:
The foundational approach involves the alkylation of a substituted pyrimidine core, specifically targeting the 2-position of the pyrimidine ring with an ethanamine side chain. This method is widely adopted due to its efficiency in introducing the amino group at the desired position, facilitated by nucleophilic substitution reactions.

Research Outcomes and Data:
A typical synthesis employs chloromethyl derivatives of pyrimidine, such as 2-(chloromethyl)pyrimidine, which reacts with ethan-1-amine or its derivatives under reflux conditions in polar solvents like acetonitrile or ethanol.

  • Reaction Conditions: Reflux in acetonitrile with a base (e.g., sodium hydride or potassium carbonate) to promote nucleophilic substitution.
  • Yield: Generally high, often exceeding 70%, with some reports reaching 76% yield under optimized conditions.
  • Example Data Table:
Parameter Value Reference
Starting Material 2-(Chloromethyl)pyrimidine
Nucleophile Ethan-1-amine
Solvent Acetonitrile
Temperature Reflux
Reaction Time 12-16 hours
Yield 76%

This method provides a versatile route for introducing the ethanamine group at the 2-position of the pyrimidine ring, forming the core structure of the target compound.

Halogenation of Pyrimidine Precursors

Method Overview:
Another prevalent approach involves halogenation of 4-ethyl-6-methylpyrimidine derivatives, specifically bromination at the 2-position, followed by nucleophilic substitution with ammonia or amines to generate the amino derivative.

Research Outcomes and Data:
The bromination process typically employs N-bromosuccinimide (NBS) in chloroform, under dark conditions to prevent side reactions. The reaction proceeds via electrophilic aromatic substitution, selectively brominating the pyrimidine ring.

  • Reaction Conditions:

    • NBS (1.2 equivalents) added to pyrimidine derivative in chloroform.
    • Stirring in the dark at room temperature for 18 hours.
    • Post-reaction purification involves washing with sodium hydroxide solution and water.
  • Yields and Purity:

    • Yields often reach 86-91%, with high purity confirmed via NMR and LC-MS analysis.
  • Data Table:

Parameter Value Reference
Brominating Agent N-bromosuccinimide
Solvent Chloroform
Reaction Time 18 hours
Temperature Room temperature
Yield 86-91%

Subsequent nucleophilic substitution with ammonia or primary amines yields the amino derivative, which can be further functionalized.

Multi-Step Synthesis via Derivative Intermediates

Method Overview:
A more complex route involves initial synthesis of substituted pyrimidine intermediates, such as 4-ethyl-6-methylpyrimidine-2-ylamine, followed by halogenation and subsequent amination steps.

Research Outcomes and Data:
This method often involves multi-step procedures:

  • Step 1: Synthesis of the pyrimidine core via condensation of β-dicarbonyl compounds with urea derivatives, catalyzed by acids or bases, yielding the methylated pyrimidine.

  • Step 2: Bromination at the 2-position using NBS in chloroform, with reaction times around 18 hours under dark conditions, yielding brominated intermediates with yields around 86%.

  • Step 3: Nucleophilic substitution with ammonia or ethan-1-amine to install the amino group.

Data Table:

Step Reagents Conditions Yield Reference
1 β-dicarbonyl + urea Reflux in ethanol with acetic acid 75-85%
2 Bromination with NBS Chloroform, dark, 18h 86%
3 Amination Ammonia or ethan-1-amine 70-76%

This multi-step approach offers flexibility for structural modifications and large-scale synthesis.

Specific Research-Driven Methods

Research Outcomes and Data:
Recent studies have utilized tailored synthetic routes, such as the Leuckart reaction, to generate pyrimidine derivatives with specific substitutions. For example, the synthesis of tetrahydro-6-methylpyrimidine-one derivatives involves condensation of chloroquinolinecarbaldehyde with urea or thiourea, followed by cyclization and functional group modifications.

  • Reaction Conditions:

    • Reflux in ethanol with acetic acid catalyst for 6-8 hours.
    • Purification via crystallization from ethyl acetate or alcohol.
  • Yield:

    • Generally high, around 75-85%, with high purity confirmed by spectral analysis.

Note: While these methods are more complex, they demonstrate the versatility in synthesizing pyrimidine derivatives with tailored substitutions, including the ethyl and methyl groups at specific positions.

Summary of Key Data

Synthesis Method Main Reagents Typical Conditions Yield Range References
Alkylation of pyrimidine 2-(Chloromethyl)pyrimidine + Ethan-1-amine Reflux in acetonitrile 70-76%
Bromination N-bromosuccinimide + Pyrimidine Chloroform, dark, 18h 86-91%
Multi-step synthesis β-dicarbonyl + Urea derivatives Reflux in ethanol 75-85%

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary amines or amides.

Reaction Type Reagents/Conditions Product Source
AlkylationEthyl bromide, K₂CO₃, acetone, refluxN-Ethyl-1-(4-ethyl-6-methylpyrimidin-2-yl)ethan-1-amine
AcylationAcetyl chloride, pyridine, RTN-Acetyl-1-(4-ethyl-6-methylpyrimidin-2-yl)ethan-1-amine

These reactions exploit the nucleophilic nature of the amine, with yields optimized using polar aprotic solvents like DMF or acetone.

Nucleophilic Aromatic Substitution

The pyrimidine ring participates in substitution reactions at electron-deficient positions (e.g., C-4 or C-6).

Reaction Type Reagents/Conditions Product Source
ChlorinationPOCl₃, DMF, 80°C2-Chloro-4-ethyl-6-methylpyrimidine
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃4-Ethyl-6-methyl-2-(aryl)pyrimidine derivatives

Chlorination at the pyrimidine ring enhances electrophilicity for subsequent cross-couplings.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.

Reaction Type Reagents/Conditions Product Source
Schiff Base FormationBenzaldehyde, EtOH, reflux(E)-1-(4-Ethyl-6-methylpyrimidin-2-yl)-N-benzylidenethan-1-amine
CyclocondensationEthyl cyanoacetate, thiourea, KHCO₃Pyrimidine-5-carbonitrile hybrids

Schiff bases derived from this compound show antimicrobial activity in preliminary screens .

Ring-Forming Reactions

The amine participates in heterocycle synthesis via cyclization.

Reaction Type Reagents/Conditions Product Source
Pyrazole SynthesisHydrazine hydrate, EtOH, reflux1-(4-Ethyl-6-methylpyrimidin-2-yl)-3,5-dimethylpyrazole
Triazine FormationBenzyl 1,2,3-triazine-5-carboxylatePyrimidine-triazine conjugates

These reactions expand the compound’s utility in medicinal chemistry for targeting enzyme binding sites .

Catalytic Hydrogenation

The pyrimidine ring can be partially reduced under controlled conditions.

Reaction Type Reagents/Conditions Product Source
Partial ReductionH₂ (1 atm), Pd/C, EtOH1-(4-Ethyl-6-methyl-1,2,3,4-tetrahydropyrimidin-2-yl)ethan-1-amine

Reduction preserves the amine functionality while modifying ring aromaticity.

Factors Influencing Reactivity

  • Electronic Effects : The electron-withdrawing pyrimidine ring enhances the amine’s nucleophilicity.

  • Steric Effects : Substituents at C-4 (ethyl) and C-6 (methyl) direct reactions to the C-2 and C-5 positions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates in alkylation and acylation .

Scientific Research Applications

1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Structural Analogues: Pyridine vs. Pyrimidine Derivatives

A key structural distinction lies in the heterocyclic core. For example, 1-(pyridin-2-yl)ethan-1-amine () substitutes pyridine for pyrimidine. Pyridine derivatives are widely used as chiral building blocks in drug synthesis, with reported enantiomeric excess (ee) >99% via asymmetric hydrogenation .

Table 1: Core Heterocycle Comparison
Compound Heterocycle Key Substituents Biological Relevance
1-(Pyridin-2-yl)ethan-1-amine Pyridine None (parent structure) Chiral ligands, drug intermediates
Target compound Pyrimidine 4-Ethyl, 6-methyl Enhanced binding, microbial agents

Substituent Effects on Physicochemical Properties

Substituents on the pyrimidine ring significantly influence solubility, lipophilicity, and bioactivity:

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () features a piperidine group, increasing basicity and solubility in polar solvents.
  • 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines () incorporate morpholinophenyl and aryl groups, enhancing microbial activity due to extended conjugation and hydrophobicity .
  • The target compound’s 4-ethyl and 6-methyl groups balance lipophilicity and steric hindrance, optimizing membrane permeability while retaining synthetic accessibility .
Table 2: Substituent Impact on Properties
Compound Substituents Key Properties
Target compound 4-Ethyl, 6-methyl Moderate lipophilicity, chiral center
4-Morpholinophenyl derivative 4-Morpholinophenyl, 6-aryl High microbial activity, low solubility
Piperidine derivative 6-Piperidin-1-yl High basicity, crystallinity
Table 3: Enantioselective Performance
Compound Aromatic Group Transport Efficiency
1-(Naphthalen-1-yl)ethan-1-amine Naphthyl High
1-Phenylethan-1-amine Phenyl Moderate
Target compound Pyrimidine Expected intermediate

Biological Activity

1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern on the pyrimidine ring, which influences its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine is C₉H₁₅N₃. The structure comprises a pyrimidine ring with an ethyl group at the 4-position and a methyl group at the 6-position, linked to an ethanamine side chain. This arrangement contributes to its chemical reactivity and biological interactions.

Feature Description
Molecular FormulaC₉H₁₅N₃
CAS Number1341866-97-4
Structural CharacteristicsPyrimidine ring with ethyl and methyl substitutions

Biological Activity Overview

Research indicates that 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine may function as a ligand in various biochemical assays, potentially acting as an inhibitor or activator of specific enzymes or receptors. The biological activity can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential : Some pyrimidine derivatives have shown promise in inhibiting cancer cell growth by targeting specific pathways involved in tumor proliferation . The unique structural features of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine may enhance its effectiveness against certain cancer types.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes related to disease pathways, although detailed mechanisms remain to be fully elucidated .

Study on Antibacterial Activity

A study conducted on various pyrimidine derivatives, including those similar to 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine, demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 1 μg/mL, indicating strong antibacterial potential .

Anticancer Screening

Another investigation focused on the anticancer properties of pyrimidine derivatives found that compounds with similar structures exhibited significant growth inhibition in cancer cell lines. For example, certain analogs were noted for their ability to induce apoptosis and arrest the cell cycle at critical phases .

The biological mechanisms through which 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine exerts its effects are still under investigation. However, it is believed that the compound's unique substitution pattern allows it to interact effectively with target proteins or enzymes, influencing various biochemical pathways.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine?

  • Answer : A common approach involves the condensation of substituted ketones (e.g., 1-(4-ethyl-6-methylpyrimidin-2-yl)ethanone) with aldehydes under basic conditions, followed by cyclization with guanidine nitrate in ethanol with lithium hydroxide as a base. Reflux conditions (~4–5 hours) and purification via silica gel column chromatography (ethyl acetate/petroleum ether eluent) are critical for isolating the product .

Q. How is the structural identity of this compound confirmed experimentally?

  • Answer : Techniques include:

  • NMR spectroscopy : To assign protons (e.g., ethyl CH2/CH3 and pyrimidine ring protons) and verify substituent positions. For example, δ ~2.4 ppm (singlet for pyrimidine-CH3) and δ ~1.2 ppm (triplet for ethyl-CH3) in 1H^1H NMR .
  • HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C9H15N3: 166.1341) .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry and crystal packing, as demonstrated for analogous pyrimidine derivatives .

Q. What are the primary research applications of this compound in drug discovery?

  • Answer : Pyrimidine derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory activities due to their structural mimicry of nucleic acid bases. The ethyl and methyl substituents may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine ring formation be addressed?

  • Answer : Regioselectivity in cyclization steps is influenced by:

  • Substituent electronic effects : Electron-donating groups (e.g., -CH3) direct cyclization to specific ring positions.
  • Reaction temperature : Higher temperatures (~200°C) favor thermodynamically stable regioisomers.
  • Catalyst/base choice : Lithium hydroxide promotes deprotonation and nucleophilic attack in guanidine-mediated cyclizations .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Answer :

  • Variable Temperature (VT) NMR : To distinguish dynamic effects (e.g., rotational barriers) from structural anomalies.
  • 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, resolving overlapping signals.
  • Isotopic labeling : 15N^{15}N-labeled analogs can clarify nitrogen-related splitting in the pyrimidine ring .

Q. Which catalytic systems optimize the reduction of intermediates (e.g., oximes) to the final amine?

  • Answer : Heterogeneous palladium catalysts under mild conditions (1 atm H2, aqueous medium) effectively reduce oximes to amines while minimizing side reactions. For example, Pd/C in H2O at 25°C achieves >90% yield for structurally similar amines .

Q. How can synthetic yields be improved for large-scale production in academic settings?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency.
  • Flow chemistry : Enhances mixing and heat transfer during continuous synthesis.
  • Solvent optimization : Ethanol/water mixtures reduce byproduct formation compared to pure ethanol .

Methodological Notes

  • Synthesis Optimization : Column chromatography (silica gel, ethyl acetate/petroleum ether) is preferred for purity, but recrystallization (e.g., using ethanol/water) may suffice for high-melting-point derivatives .
  • Safety Considerations : Handle lithium hydroxide and guanidine nitrate with PPE due to their corrosive and irritant properties.

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